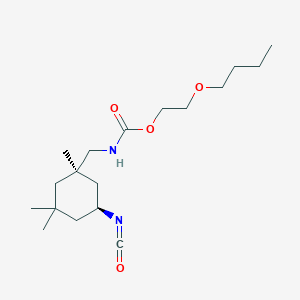

Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester

Descripción

This compound belongs to the class of isocyanate-functionalized carbamates, characterized by a cyclohexyl core substituted with a methyl-isocyanato group and a 2-butoxyethyl ester chain. Such derivatives are pivotal in polyurethane synthesis due to the reactivity of the isocyanato group (-NCO), which enables crosslinking with hydroxyl-containing compounds .

Propiedades

Número CAS |

72152-95-5 |

|---|---|

Fórmula molecular |

C18H32N2O4 |

Peso molecular |

340.5 g/mol |

Nombre IUPAC |

2-butoxyethyl N-[[(1R,5S)-5-isocyanato-1,3,3-trimethylcyclohexyl]methyl]carbamate |

InChI |

InChI=1S/C18H32N2O4/c1-5-6-7-23-8-9-24-16(22)19-13-18(4)11-15(20-14-21)10-17(2,3)12-18/h15H,5-13H2,1-4H3,(H,19,22)/t15-,18-/m0/s1 |

Clave InChI |

QAFZRSFQQKZJBF-YJBOKZPZSA-N |

SMILES isomérico |

CCCCOCCOC(=O)NC[C@]1(C[C@H](CC(C1)(C)C)N=C=O)C |

SMILES canónico |

CCCCOCCOC(=O)NCC1(CC(CC(C1)(C)C)N=C=O)C |

Origen del producto |

United States |

Métodos De Preparación

Continuous Thermal Decomposition Reactor Setup

- A mixture containing the carbamate and at least one additive compound (often polymers or hydrocarbons with specific boiling points) is continuously fed into a thermal decomposition reactor.

- The reactor operates under liquid-phase conditions to facilitate controlled decomposition and minimize side reactions.

Product Separation Steps

- Low-boiling-point decomposition products (such as the isocyanate and hydroxy compounds) are continuously extracted in gaseous form.

- High-boiling-point components , which may include side reaction by-products or unreacted materials, are continuously removed in liquid form to prevent reactor fouling and maintain yield.

Use of Additives to Suppress Side Reactions

- Additives such as polymers with specific repeating units or aliphatic hydrocarbons (C9-C35 chains or cyclic) are introduced to suppress undesirable side reactions like polymerization or condensation of isocyanates.

- These additives help maintain continuous operation by preventing deposition of polymeric solids that can block the reactor.

Reaction Conditions

- The thermal decomposition temperature is carefully controlled to optimize yield and selectivity.

- The presence of inert solvents with boiling points between those of the hydroxy compound and the isocyanate helps stabilize the reaction medium and improve separation efficiency.

Research Findings and Data Summary

| Aspect | Details |

|---|---|

| Starting Material | Carbamic acid ester of 2-butoxyethyl and (5-isocyanato-1,3,3-trimethylcyclohexyl)methyl group |

| Reaction Type | Thermal decomposition (phosgene-free) |

| Reactor Type | Continuous liquid-phase thermal decomposition reactor |

| Additives | Polymers with specific repeating units, C9-C35 aliphatic hydrocarbons |

| Product Separation | Continuous extraction of low-boiling gaseous isocyanate and hydroxy compounds; liquid-phase removal of high-boiling by-products |

| Advantages | Phosgene-free, improved safety, continuous operation, reduced side reactions, high yield |

| Challenges | Side reactions causing polymeric deposits, requiring additives and continuous removal steps |

Additional Notes on Synthesis

- The method is patented (e.g., EP4063347A1) and represents an industrially viable approach to producing isocyanate esters with improved environmental and operational profiles.

- The compound’s molecular formula is C18H32N2O4 with a molecular weight of approximately 340.46 g/mol.

- The process is adaptable to other carbamic acid esters with similar structural motifs, allowing for broad application in polyurethane and related polymer industries.

Análisis De Reacciones Químicas

Types of Reactions

Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates.

Aplicaciones Científicas De Investigación

Industrial Applications

-

Polymer Chemistry

- The compound can be utilized in the synthesis of polyurethane materials due to its isocyanate functional group. Isocyanates are known for their reactivity with polyols to form polyurethanes, which are widely used in coatings, adhesives, and elastomers.

-

Coatings and Sealants

- Its properties make it suitable for use in high-performance coatings and sealants that require durability and resistance to environmental factors. The ester functionality enhances solubility in organic solvents, making it advantageous for formulation in various coating systems.

-

Adhesives

- The compound's reactivity allows it to serve as a component in adhesive formulations. Its ability to bond with different substrates makes it valuable in construction and manufacturing industries.

Pharmaceutical Applications

-

Drug Development

- While specific biological activity data for this exact compound may be limited, derivatives of carbamic acid are known for their pharmacological properties. They can exhibit activities such as anti-inflammatory effects and serve as intermediates in the synthesis of bioactive compounds.

-

Therapeutic Agents

- The structural characteristics of carbamic acid derivatives allow them to interact with biological systems effectively. Research into similar compounds has indicated potential applications in treating conditions such as neurodegenerative diseases due to their ability to cross biological membranes and interact with target enzymes.

Environmental Applications

-

Biodegradable Materials

- The incorporation of carbamic acid derivatives into biodegradable polymer formulations can enhance their environmental compatibility. This application aligns with current trends towards sustainable materials in various industries.

-

Pesticides and Herbicides

- Some carbamic acid derivatives are known for their use as pesticides or herbicides due to their biological activity against pests while being less harmful to non-target species compared to traditional chemicals.

Case Study 1: Polyurethane Synthesis

A study demonstrated the use of carbamic acid derivatives in synthesizing polyurethanes that exhibit enhanced mechanical properties and thermal stability compared to conventional formulations. The incorporation of the isocyanate functionality allowed for improved cross-linking during polymerization.

Case Study 2: Pharmaceutical Development

Research involving similar carbamic acid derivatives highlighted their potential as inhibitors of specific enzymes related to neurodegeneration. These studies suggest that modifications to the carbamate structure can lead to compounds with significant therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in the formation of polyurethane networks, where it reacts with polyols to form urethane linkages .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Carbamates

The following table compares key structural, synthetic, and functional attributes of the target compound with analogs from the evidence:

Key Differences:

Reactivity : The target compound’s isocyanato group distinguishes it from sulfonamide (5f) or acetylated (7a) analogs, enabling urethane bond formation essential in polymer chemistry .

Solubility : The 2-butoxyethyl chain likely improves hydrophobicity compared to benzyloxy (5f) or hydroxy (7a) substituents, favoring industrial solvent compatibility .

Actividad Biológica

Carbamic acid, specifically the compound ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester, is a derivative of carbamic acid that has garnered attention for its potential biological activities and applications in various fields, particularly in the synthesis of polyurethanes and other polymeric materials. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C28H46N4O7

- Molecular Weight : 550.69 g/mol

- CAS Number : 68975-84-8

The compound features an isocyanate group which is pivotal in its reactivity and biological interactions. The presence of the 2-butoxyethyl ester enhances its solubility and potential applications in biological systems.

The biological activity of carbamic acid derivatives often relates to their ability to interact with various biological macromolecules. The isocyanate functional group can react with nucleophiles such as amino acids in proteins, leading to modifications that can alter protein function. This reactivity can be both beneficial and detrimental depending on the context of exposure.

Toxicological Profile

Research indicates that compounds containing isocyanate groups can exhibit toxicological effects, including respiratory irritation and sensitization. The toxicity is primarily attributed to the formation of reactive intermediates that can bind to proteins and other cellular components. Studies have shown that exposure to isocyanates can lead to conditions such as asthma and other respiratory diseases .

Synthesis Methods

The synthesis of ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester typically involves the reaction of an amine with phosgene or a suitable carbonic acid derivative under controlled conditions to minimize by-products. A notable method includes the thermal decomposition of N-substituted carbamic acid esters to produce isocyanates with improved yields .

Applications

- Polyurethane Production : The compound is used as a precursor in the synthesis of polyurethanes, which are widely utilized in coatings, adhesives, and foams due to their desirable mechanical properties.

- Biocompatibility Studies : Due to its potential interactions with biological tissues, studies are being conducted to evaluate its biocompatibility for medical applications.

Case Study 1: Respiratory Effects in Occupational Settings

A study conducted on workers exposed to isocyanates found a significant correlation between exposure levels and respiratory symptoms. The findings highlighted the need for stringent safety measures when handling compounds like carbamic acid esters in industrial settings .

Case Study 2: Polyurethane Biocompatibility

Research evaluating the biocompatibility of polyurethanes synthesized from carbamic acid derivatives demonstrated favorable results in terms of cell viability and minimal inflammatory response when tested in vitro. This suggests potential for use in biomedical devices .

Summary of Research Findings

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound’s structural similarity to isophorone diisocyanate (a known toxic monomer) necessitates stringent safety measures. Based on GHS classifications for related carbamates, implement:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315, H319) .

- Fume hoods for ventilation to mitigate respiratory irritation (H335) .

- Emergency protocols for spills, including neutralization with appropriate reagents (e.g., ethanolamine for isocyanates) and waste disposal in sealed containers .

Q. Which analytical techniques are effective for determining purity and structural integrity?

- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) can resolve impurities, as demonstrated for carbamate analogs .

- Spectroscopy : FT-IR to confirm the isocyanato (–NCO) group (sharp peak ~2270 cm⁻¹) and NMR (¹³C for carbamate carbonyl ~155 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What synthetic strategies are applicable for derivatives of this compound?

While direct synthesis routes are not documented, general carbamate ester methodologies can be adapted:

- Stepwise coupling : React 5-isocyanato-1,3,3-trimethylcyclohexanemethylamine with 2-butoxyethyl chloroformate in anhydrous THF, using triethylamine as a base .

- Yield optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify via column chromatography .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of the isocyanato group?

- Molecular docking : Study interactions with nucleophiles (e.g., amines) using software like AutoDock Vina. The isocyanato group’s electrophilicity can be mapped via electrostatic potential surfaces .

- DFT calculations : Optimize transition states for reactions (e.g., urea formation) at the B3LYP/6-31G* level to predict kinetic barriers .

Q. What advanced spectroscopic methods resolve contradictions in degradation studies?

- LC-MS/MS : Track hydrolytic degradation products (e.g., amines or alcohols) under acidic/alkaline conditions. Compare fragmentation patterns with reference standards .

- X-ray crystallography : Resolve ambiguities in stereochemistry by crystallizing derivatives (e.g., urea adducts) and analyzing lattice parameters .

Q. How do solvent systems influence the compound’s stability during long-term storage?

- Accelerated stability studies : Store samples in aprotic solvents (e.g., DMF, DMSO) at 4°C and monitor degradation via HPLC every 30 days. Compare with polar protic solvents (e.g., methanol), which may promote hydrolysis .

- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature from data collected at 40–60°C .

Methodological Challenges and Contradictions

Q. How to address discrepancies in toxicity data across studies?

- In vitro assays : Perform parallel tests (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using standardized protocols to minimize variability .

- Dose-response modeling : Use Hill equations to reconcile LD₅₀ differences between oral and dermal exposure routes reported in Safety Data Sheets .

Q. What strategies validate the compound’s role in polymer synthesis?

- Kinetic studies : Use real-time FT-IR to monitor the consumption of –NCO groups during polyurethane formation, correlating with crosslink density .

- Thermal analysis : TGA/DSC to assess polymer stability, noting deviations from expected degradation temperatures due to incomplete curing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.